molecular formula C18H28BrClN2O3 B12898168 (S)-3-Bromo-2,6-diethoxy-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide hydrochloride CAS No. 82935-30-6

(S)-3-Bromo-2,6-diethoxy-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide hydrochloride

Cat. No.: B12898168
CAS No.: 82935-30-6
M. Wt: 435.8 g/mol
InChI Key: SDFPILKXAAHRFN-ZOWNYOTGSA-N
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Description

(S)-3-Bromo-2,6-diethoxy-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide hydrochloride is a complex organic compound that features a benzamide core substituted with bromine, ethoxy groups, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Bromo-2,6-diethoxy-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide hydrochloride typically involves multiple steps:

    Ethoxylation: The addition of ethoxy groups to the benzamide ring.

    Pyrrolidine Substitution: The attachment of the pyrrolidine moiety to the benzamide core.

Each step requires specific reagents and conditions. For example, bromination might involve the use of bromine or N-bromosuccinimide (NBS) under controlled conditions. Ethoxylation could be achieved using ethyl alcohol in the presence of a catalyst. The final step, pyrrolidine substitution, might involve the use of a pyrrolidine derivative and a suitable base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Bromo-2,6-diethoxy-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the ethoxy groups to aldehydes or carboxylic acids.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction could result in the removal of the bromine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-3-Bromo-2,6-diethoxy-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide hydrochloride would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and molecular docking analyses .

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Bromo-2,6-dimethoxy-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide: Similar structure but with methoxy groups instead of ethoxy groups.

    (S)-3-Chloro-2,6-diethoxy-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

(S)-3-Bromo-2,6-diethoxy-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide hydrochloride is unique due to the specific combination of bromine, ethoxy groups, and the pyrrolidine moiety. This unique structure might confer distinct biological activity or chemical reactivity compared to similar compounds .

Properties

CAS No.

82935-30-6

Molecular Formula

C18H28BrClN2O3

Molecular Weight

435.8 g/mol

IUPAC Name

3-bromo-2,6-diethoxy-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]benzamide;hydrochloride

InChI

InChI=1S/C18H27BrN2O3.ClH/c1-4-21-11-7-8-13(21)12-20-18(22)16-15(23-5-2)10-9-14(19)17(16)24-6-3;/h9-10,13H,4-8,11-12H2,1-3H3,(H,20,22);1H/t13-;/m0./s1

InChI Key

SDFPILKXAAHRFN-ZOWNYOTGSA-N

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2OCC)Br)OCC.Cl

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OCC)Br)OCC.Cl

Origin of Product

United States

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